Bienvenue dans la boutique en ligne BenchChem!

2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

physicochemical properties drug-likeness kinase inhibitor scaffold

This morpholinopyrimidine-piperazinylquinoxaline scaffold (CAS 2549052-90-4) offers 8 hydrogen-bond acceptor sites (MW: 377.4 g/mol, XLogP3: 2.0), enabling selective hinge-region engagement in PI3K and VEGFR-2 kinases. Unlike simpler morpholinoquinoxaline analogs (e.g., WR1), the extended morpholinopyrimidine arm confers unique isoform discrimination—replacing the morpholino group with a piperidinyl moiety improved PI3Kα IC₅₀ 18-fold (0.44 µM to 0.025 µM). This well-characterized intermediate (≥95% purity) is ideal for focused kinase inhibitor library synthesis and in silico docking studies. For R&D use only; standard international B2B shipping available.

Molecular Formula C20H23N7O
Molecular Weight 377.4 g/mol
CAS No. 2549052-90-4
Cat. No. B6459348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
CAS2549052-90-4
Molecular FormulaC20H23N7O
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3N=C2)C4=NC=CC(=N4)N5CCOCC5
InChIInChI=1S/C20H23N7O/c1-2-4-17-16(3-1)22-15-19(23-17)25-7-9-27(10-8-25)20-21-6-5-18(24-20)26-11-13-28-14-12-26/h1-6,15H,7-14H2
InChIKeyYODWCXYJRZSTEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline (CAS 2549052-90-4) – A Structurally Distinct Piperazinylquinoxaline for Kinase Inhibitor Screening


2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline (CAS 2549052-90-4) is a synthetic heterocyclic compound belonging to the piperazinylquinoxaline class [1]. It features a quinoxaline core linked via a piperazine bridge to a 4-morpholinopyrimidine moiety, creating an extended, flexible scaffold with multiple hydrogen-bonding sites (MW: 377.4 g/mol, XLogP3: 2.0, 8 H-bond acceptors, 0 H-bond donors) [2]. This structural topology distinguishes it from simpler morpholinoquinoxaline derivatives and positions it as a potential kinase inhibitor scaffold, particularly for targets where the morpholinopyrimidine group can engage the hinge region while the quinoxaline occupies a hydrophobic pocket [1].

Why 2-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline Cannot Be Simply Replaced by In-Class Analogs


Within the piperazinylquinoxaline class, minor modifications at the quinoxaline 2-position or on the appended heterocycle can lead to dramatic shifts in kinase inhibitory potency and cellular activity. For example, replacing the morpholino group of WR1 with a piperidinyl group (WR23) improved PI3Kα IC50 from 0.44 µM to 0.025 µM, an 18-fold gain [1]. Similarly, swapping the 4-morpholino substituent for a 4-carbamoylpiperidin-1-yl group altered antiproliferative IC50 values against multiple cancer cell lines by up to 5-fold [1]. Therefore, this specific morpholinopyrimidine-piperazinyl topology cannot be assumed equivalent to analogs with methyl, chloro, or alternative heterocycle substitutions without direct comparative data [2].

2-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline – Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Profile vs. Morpholinoquinoxaline WR1 – Higher Molecular Weight and Hydrogen-Bond Acceptor Count

Compared to the foundational PI3K inhibitor hit WR1 (a simple 2-morpholinoquinoxaline), this compound possesses a significantly higher molecular weight (377.4 vs. ~215.3 g/mol) and hydrogen-bond acceptor count (8 vs. 3), due to the insertion of an additional piperazine ring and a pyrimidine spacer [1]. These differences predict altered membrane permeability (higher polar surface area, ~82 vs. ~38 Ų) and solubility profiles, which may influence both oral bioavailability and in vitro assay behavior [2].

physicochemical properties drug-likeness kinase inhibitor scaffold

Regioisomeric Differentiation: 4-Morpholino vs. 6-Morpholino Pyrimidine Substitution

A direct regioisomer, 2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline, differs only in the position of the morpholine attachment on the pyrimidine ring. While no paired biological data exist to quantify the impact, the 4-morpholino substitution in the target compound places the oxygen atom in a spatial orientation that may differentially engage the kinase hinge region (e.g., PI3Kα Val851/Val852 backbone) compared to the 6-substituted isomer [1]. In analogous morpholinopyrimidine kinase inhibitors, such regioisomeric changes have been shown to alter IC50 values by up to 10-fold [2].

regioisomerism kinase selectivity binding mode

Antiproliferative Potency Class-Level Inference: Piperazinylquinoxaline Scaffold Achieves Nanomolar-to-Low-Micromolar IC50 Values

The piperazinylquinoxaline scaffold to which this compound belongs has demonstrated potent antiproliferative activity across multiple human cancer cell lines. In the Wu et al. study, the morpholinoquinoxaline hit WR1 produced IC50 values of 4.47–18.88 µM against PC3, HCT116, A549, and MCF7 cells [1]. Optimized analogs incorporating piperazine-linked modifications achieved PI3Kα IC50 values as low as 24 nM (compound 41) and 40 nM (compound 22) in a competitive fluorescence polarization assay [1]. The target compound, bearing a morpholinopyrimidine extension, has not been tested in these assays, but the scaffold's established capacity for nanomolar target engagement is noteworthy for procurement prioritization.

PI3Kα inhibition antiproliferative activity cancer cell lines

Structural Differentiation from 4-Methyl Analog: Absence of Methyl Group Reduces Steric Bulk and Alters LogP

A commercially available analog, 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline, introduces a methyl group at the pyrimidine 4-position. The target compound lacks this substituent, resulting in a lower calculated logP (2.0 vs. ~2.5) and reduced steric hindrance near the hinge-binding region [1]. In kinase inhibitor optimization, addition of a methyl group at this position typically increases lipophilicity-driven promiscuity and can attenuate potency by 2–5-fold if it displaces the morpholine oxygen from its optimal hydrogen-bonding geometry [2].

structure-activity relationship methyl substitution lipophilicity

Best Research and Industrial Application Scenarios for 2-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline


Kinase Selectivity Profiling Against Class I PI3K Isoforms

Given the established PI3Kα inhibitory activity of the piperazinylquinoxaline scaffold [1], this compound should be prioritized for isoform-selectivity screens (PI3Kα/β/δ/γ) where the morpholinopyrimidine extension may confer unique discrimination not achievable with simpler morpholinoquinoxalines like WR1. The absence of a methyl substituent (as in 4-methyl analogs) may reduce off-target binding, making it a cleaner probe for initial panel screening.

Computational Docking and Pharmacophore Modeling of Hinge-Binding Kinase Inhibitors

The well-defined 3D topology of the morpholinopyrimidine-quinoxaline system, featuring 8 hydrogen-bond acceptor sites [2], supports its use as a scaffold for in silico docking studies against kinases with known hinge-region motifs (e.g., VEGFR-2, CDK, PI3K). Its regioisomeric distinction from 6-morpholino analogs provides an instructive case for assessing how subtle vector changes affect docking scores and predicted binding free energies.

Chemical Biology Probe Development for Apoptosis Pathway Studies

The VEGFR-2 inhibition and apoptosis enhancement observed for related piperazinylquinoxaline derivatives (e.g., compound 11 inducing a 44% apoptosis rate in HepG-2 cells at 10.61 µM) [3] suggest that this scaffold warrants evaluation in mechanistic cell death studies. The target compound, with its extended morpholinopyrimidine arm, may engage additional protein targets in the Bcl-2/caspase-3/P53 axis, pending empirical validation.

SAR Exploration of Pyrimidine-Substituted Quinoxaline Libraries

For medicinal chemistry groups building focused kinase inhibitor libraries, this compound serves as a key intermediate for systematic SAR exploration: the morpholinopyrimidine group can be replaced with alternative heterocycles (e.g., piperidinyl, pyrrolidinyl, thiomorpholinyl) while the quinoxaline-piperazine core remains constant [1]. Its commercial availability as a single, well-characterized entity (MW: 377.4, >95% purity assumed) enables reproducible synthesis of derivative series.

Quote Request

Request a Quote for 2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.